2-(1,3-benzothiazol-2-yl)-3H-benzo[f]chromen-3-one
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Overview
Description
2-(1,3-Benzothiazol-2-yl)-3H-benzo[f]chromen-3-one is a compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and fluorescence studies. The unique structure of this compound, which includes a benzothiazole moiety fused with a benzochromenone system, imparts significant photophysical properties, making it useful in optical and electronic applications .
Mechanism of Action
Target of Action
Benzothiazole derivatives have been reported to exhibit significant biological activities, suggesting they interact with various biological targets .
Mode of Action
tuberculosis . The exact interaction between 2-(1,3-benzothiazol-2-yl)-3H-benzo[f]chromen-3-one and its targets requires further investigation.
Biochemical Pathways
Benzothiazole derivatives have been associated with various biochemical pathways due to their broad spectrum of biological activities .
Result of Action
Benzothiazole derivatives have been reported to exhibit significant biological activities, suggesting they induce various molecular and cellular effects .
Biochemical Analysis
Biochemical Properties
Benzothiazole derivatives have been found to exhibit significant anti-tubercular activity . They interact with enzymes and proteins involved in the life cycle of Mycobacterium tuberculosis, the bacterium responsible for tuberculosis . The nature of these interactions is likely dependent on the specific structure and functional groups present in the benzothiazole derivative.
Cellular Effects
The cellular effects of 2-(1,3-benzothiazol-2-yl)-3H-benzo[f]chromen-3-one are currently unknown. Given the known activity of similar benzothiazole derivatives, it is plausible that this compound could influence cell function. It may impact cell signaling pathways, gene expression, and cellular metabolism, particularly in cells infected with M. tuberculosis .
Molecular Mechanism
The molecular mechanism of action of this compound is not well-defined. It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation and changes in gene expression .
Preparation Methods
The synthesis of 2-(1,3-benzothiazol-2-yl)-3H-benzo[f]chromen-3-one can be achieved through various synthetic routes. One common method involves the Knoevenagel condensation reaction between 2-hydroxy-1-naphthaldehyde and benzothiazole-2-yl-acetates. This reaction is typically carried out in the presence of a green catalyst such as choline chloride/urea ionic liquid, which offers an environmentally benign approach . The reaction conditions usually involve refluxing the mixture on a hot plate for about an hour .
Chemical Reactions Analysis
2-(1,3-Benzothiazol-2-yl)-3H-benzo[f]chromen-3-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The compound can also participate in nucleophilic substitution reactions, where the benzothiazole moiety can be modified with different substituents . Major products formed from these reactions include derivatives with altered photophysical properties, which can be tailored for specific applications .
Scientific Research Applications
2-(1,3-Benzothiazol-2-yl)-3H-benzo[f]chromen-3-one has a wide range of scientific research applications. In chemistry, it is used as a fluorescent probe due to its strong emission properties. In biology, it serves as a fluorescent label for imaging and tracking biological processes. In medicine, the compound has shown potential as an anti-cancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation . Additionally, in the industry, it is used in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices .
Comparison with Similar Compounds
2-(1,3-Benzothiazol-2-yl)-3H-benzo[f]chromen-3-one can be compared with other similar compounds such as 2-(1,3-benzoxazol-2-yl)-3H-benzo[f]chromen-3-one and 3-(1,3-benzothiazol-2-yl)-7-hydroxy-chromen-2-one . These compounds share similar structural features but differ in their substituents and photophysical properties. The presence of different heterocyclic moieties and functional groups can significantly influence their fluorescence intensity, emission wavelength, and biological activity . The uniqueness of this compound lies in its specific combination of benzothiazole and benzochromenone systems, which imparts distinct properties suitable for various applications .
Properties
IUPAC Name |
2-(1,3-benzothiazol-2-yl)benzo[f]chromen-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H11NO2S/c22-20-15(19-21-16-7-3-4-8-18(16)24-19)11-14-13-6-2-1-5-12(13)9-10-17(14)23-20/h1-11H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPPWEIAVDSSHIT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=C(C(=O)O3)C4=NC5=CC=CC=C5S4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H11NO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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